An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzyl Chloride-d7
An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzyl Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Fluorobenzyl chloride and its deuterated analog, 4-Fluorobenzyl chloride-d7. While specific experimental data for the d7 variant is limited, this document extrapolates its expected properties based on the well-characterized non-deuterated compound and general principles of isotopic labeling. This guide is intended for professionals in research and development who utilize halogenated aromatic compounds and their isotopically labeled counterparts in synthetic chemistry and drug discovery.
Core Chemical Properties
4-Fluorobenzyl chloride is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical research.[1] Its utility stems from the presence of a reactive benzylic chloride group and a fluorine atom on the aromatic ring. The fluorine substitution can enhance the biological activity and metabolic stability of target molecules.[2]
The deuterated version, 4-Fluorobenzyl chloride-d7, is of particular interest in drug development. The replacement of hydrogen with deuterium (B1214612) at metabolically susceptible positions can slow down enzymatic degradation, a strategy known as the "kinetic isotope effect," potentially improving the pharmacokinetic profile of drug candidates.
The quantitative physical and chemical properties of 4-Fluorobenzyl chloride are summarized in the table below. The molecular weight for the d7 isotopologue is also provided for comparison.
| Property | Value |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol |
| Molecular Weight (d7) | 151.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.207 g/mL at 25 °C |
| Boiling Point | 82 °C at 26 mmHg |
| Melting Point | -18 °C |
| Refractive Index | n20/D 1.513 |
| Flash Point | 72 °C (closed cup) |
| Solubility | Slightly soluble in water |
(Data for non-deuterated 4-Fluorobenzyl chloride compiled from multiple sources)
Spectral Data
The following table summarizes the key spectral data for non-deuterated 4-Fluorobenzyl chloride.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (dd, 2H), 7.04 (dd, 2H), 4.56 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.6 (d, J = 243 Hz), 133.4, 130.5 (d, J = 8.6 Hz), 115.7 (d, J = 22 Hz), 45.5 |
| Mass Spectrum (EI, 70 eV) | m/z 144 (M⁺), 109 (M⁺ - Cl) |
(Spectral data for non-deuterated 4-Fluorobenzyl chloride)
For 4-Fluorobenzyl chloride-d7 , the spectra would be significantly different:
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¹H NMR: The spectrum would lack the signals for the aromatic and benzylic protons.
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¹³C NMR: The signals for the deuterated carbons would appear as triplets due to carbon-deuterium coupling and may exhibit a slight isotopic shift.
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Mass Spectrum: The molecular ion peak would be observed at m/z 151.
Experimental Protocols
Synthesis of 4-Fluorobenzyl chloride
A common method for the synthesis of 4-Fluorobenzyl chloride is the chlorination of 4-Fluorobenzyl alcohol.
Materials:
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4-Fluorobenzyl alcohol
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Benzoyl chloride
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1-Pyrrolidinecarboxaldehyde (catalyst)
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1,4-Dioxane (B91453) (solvent)
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Diethyl ether (for chromatography)
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n-Pentane (for chromatography)
Procedure:
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A solution of 4-fluorobenzyl alcohol (2.00 mmol) and 1-pyrrolidinecarboxaldehyde (10 mol%) in 1,4-dioxane (1 mL) is prepared in a sealed tube.
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Benzoyl chloride (2.40 mmol) is added to the solution.
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The reaction mixture is stirred at 40 °C for 24 hours.
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Reaction completion can be monitored by ¹H NMR of the crude material.
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The product is purified by column chromatography on silica gel using a mixture of diethyl ether and n-pentane (5:95) as the eluent to yield 4-Fluorobenzyl chloride as a colorless oil.
(This protocol is based on a described synthesis of 4-Fluorobenzyl chloride)
Proposed Synthesis of 4-Fluorobenzyl chloride-d7
A plausible route to 4-Fluorobenzyl chloride-d7 would involve the same chlorination procedure starting from the corresponding deuterated alcohol, 4-Fluorobenzyl alcohol-d7. The synthesis of deuterated benzyl (B1604629) alcohols can be achieved through various methods, including the reduction of deuterated benzaldehydes.
Chemical Reactivity and Applications
The primary reactivity of 4-Fluorobenzyl chloride, both in its deuterated and non-deuterated forms, is nucleophilic substitution at the benzylic carbon. The chloromethyl group is a good leaving group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Caption: General Nucleophilic Substitution of 4-Fluorobenzyl Chloride.
This versatile reactivity allows for the introduction of the 4-fluorobenzyl moiety into various molecular scaffolds, a key step in the synthesis of many complex organic molecules.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4-Fluorobenzyl chloride from 4-Fluorobenzyl alcohol.
Caption: Synthesis Workflow for 4-Fluorobenzyl Chloride.
Safety and Handling
4-Fluorobenzyl chloride is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and oxidizing agents. Keep the container tightly closed.
In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
The safety precautions for 4-Fluorobenzyl chloride-d7 are expected to be identical to those for the non-deuterated compound. Always consult the Safety Data Sheet (SDS) before handling this chemical.
